N-(4-(6-methoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide
Description
N-(4-(6-Methoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 6-methoxypyridazine substituent on the phenyl ring. This compound is of interest due to its heterocyclic framework, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-15-9-8-13(18-19-15)11-4-6-12(7-5-11)17-16(20)14-3-2-10-22-14/h2-10H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHPSMWKUVBZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a multicomponent reaction involving a suitable thiophene precursor.
Coupling of the Rings: The pyridazine and thiophene rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(6-methoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(6-methoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
Key Compounds :
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide ():
- Substituent: Dioxoimidazolidinylmethyl group.
- Yield: 82%, Melting Point: 244–246°C.
- The high melting point suggests strong intermolecular interactions (e.g., hydrogen bonding from the dioxoimidazolidine moiety).
- Comparatively, the target compound’s 6-methoxypyridazine substituent may reduce melting points due to steric hindrance and weaker hydrogen-bonding capacity .
N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide (T-IV-B) (): Substituent: p-Tolylacryloyl group. Yield: 74%, Melting Point: 132°C.
N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (54) ():
Structural and Spectroscopic Comparisons
Biological Activity
N-(4-(6-methoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide is a synthetic organic compound notable for its unique structural features, which include a thiophene ring and a pyridazine moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
Chemical Structure
The IUPAC name of the compound indicates its complex structure, which comprises:
- A thiophene ring
- A pyridazine moiety
- A carboxamide functional group
The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.
This compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may mimic natural substrates, effectively blocking enzyme active sites. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects against diseases.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways and biological responses.
Pharmacological Profile
Initial studies indicate that this compound may have applications in treating various conditions due to its pharmacological properties. Research is ongoing to elucidate its full therapeutic potential.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Blocks specific enzymes by mimicking substrates, disrupting biochemical pathways. |
| Receptor Modulation | Alters receptor activity, affecting signaling pathways. |
| Anticancer Properties | Potential for use in cancer treatment through targeted action on tumor cells. |
In Vitro Studies
Recent studies have demonstrated that this compound shows promising results in vitro:
- Cell Line Testing : The compound was tested on various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.
- Mechanistic Studies : Investigations revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway.
In Vivo Studies
Further research includes in vivo studies to assess the compound's efficacy and safety profile:
- Animal Models : Preliminary tests in murine models indicate that the compound can reduce tumor growth significantly compared to control groups.
- Toxicity Assessments : Toxicological evaluations suggest a favorable safety profile at therapeutic doses.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses distinct properties that may enhance its biological activity:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(4-(5-methylpyridazin-3-yl)phenyl)thiophene-2-carboxamide | Similar thiophene and pyridazine structure | Moderate enzyme inhibition |
| N-(4-(6-chloropyridazin-3-yl)phenyl)thiophene-2-carboxamide | Chlorine substitution on pyridazine | Enhanced anticancer activity |
Future Directions
Ongoing research aims to further characterize the biological activity of this compound through:
- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity.
- Clinical Trials : Initiating trials to evaluate efficacy in humans for specific therapeutic applications.
Q & A
Basic: What are the established synthetic routes for synthesizing N-(4-(6-methoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted phenylamine intermediates. For example:
- Step 1 : Prepare the 4-(6-methoxypyridazin-3-yl)phenylamine intermediate via Suzuki-Miyaura cross-coupling between 6-methoxypyridazin-3-yl boronic acid and 4-bromoaniline .
- Step 2 : React the intermediate with thiophene-2-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to form the carboxamide bond.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥98%) and NMR (e.g., δ 8.2–8.4 ppm for aromatic protons) .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced: How does the crystal structure inform the compound's reactivity and biological interactions?
Methodological Answer:
SCXRD data reveal conformational flexibility and intermolecular interactions critical for binding:
- Hydrogen bonding : The methoxypyridazine ring forms H-bonds with water or protein residues (e.g., in enzyme active sites).
- Torsional angles : The thiophene-phenyl dihedral angle (~30°) impacts π-π stacking with biological targets.
- Packing motifs : Herringbone arrangements in the crystal lattice suggest stability under physiological conditions, influencing solubility .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response standardization : Use IC₅₀ assays with consistent cell lines (e.g., HEK293 for kinase inhibition) .
- Control experiments : Compare with reference inhibitors (e.g., ULK-101 for autophagy studies) to validate target specificity .
- Meta-analysis : Cross-reference activity data with structural analogs (e.g., substituent effects on potency) .
Advanced: What in silico methods predict pharmacokinetics and binding affinity?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., ULK1 kinase) using PDB structures (resolution ≤2.5 Å) .
- ADMET prediction (SwissADME) : Assess logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- MD simulations (GROMACS) : Analyze ligand-protein stability over 100 ns trajectories to validate docking poses .
Advanced: How do substituents on the thiophene ring alter pharmacological profiles?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl) : Increase metabolic stability (t₁/₂ ↑20%) but reduce solubility (logP ↑0.5) .
- Bulkier substituents : Steric hindrance disrupts target binding (e.g., IC₅₀ increases from 10 nM to 50 nM) .
- Synthetic validation : Use parallel synthesis (e.g., Ugi reaction) to generate derivatives for SAR studies .
Advanced: What experimental designs assess compound stability under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS for hydrolysis/byproducts .
- Thermal analysis (DSC/TGA) : Determine melting points (e.g., 210–212°C) and decomposition thresholds .
- Light stability : Use ICH Q1B guidelines (1.2 million lux-hours) to detect photodegradation .
Advanced: How are discrepancies in polymorphic forms addressed?
Methodological Answer:
- PXRD : Compare experimental patterns with simulated data from SCXRD to identify polymorphs .
- Solvent screening : Recrystallize from 10+ solvents (e.g., DMF, ethanol) to isolate metastable forms .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals) driving polymorphism .
Advanced: What challenges arise in elucidating metabolic pathways via mass spectrometry?
Methodological Answer:
- Fragmentation patterns (HRMS) : Identify phase I metabolites (e.g., hydroxylation at m/z +16) and phase II conjugates (e.g., glucuronidation at m/z +176) .
- Isotopic labeling : Use ¹³C-labeled compound to trace metabolic fate in hepatocyte assays .
- Data interpretation : Employ software (e.g., MetabolitePilot) to distinguish artifacts from true metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
